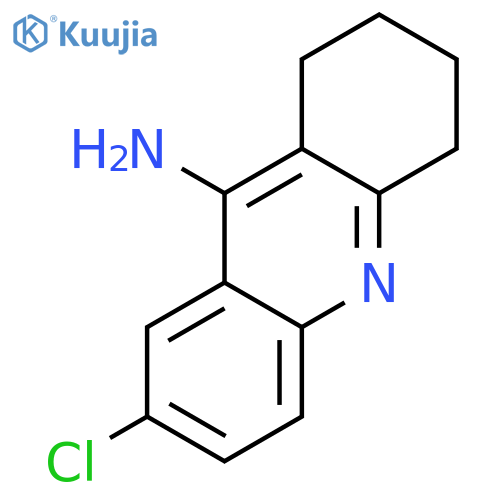Cas no 6115-67-9 (7-chloro-1,2,3,4-tetrahydroacridin-9-amine)

7-chloro-1,2,3,4-tetrahydroacridin-9-amine 化学的及び物理的性質
名前と識別子
-
- 7-chloro-1,2,3,4-tetrahydroacridin-9-amine
- AKOS011482955
- 7-chloro-1,2,3,4-tetrahydro-acridin-9-ylamine
- AC1L2KHB
- BRN 0394541
- 9-Amino-7-chloro-1,2,3,4-tetrahydroacridine
- LS-14463
- Tacrine Analogue 3
- CHEMBL62084
- DNC003724
- ACRIDINE, 1,2,3,4-TETRAHYDRO-9-AMINO-7-CHLORO-
- AKOS011482955; 7-chloro-1,2,3,4-tetrahydro-acridin-9-ylamine; AC1L2KHB; BRN 0394541; 9-Amino-7-chloro-1,2,3,4-tetrahydroacridine; LS-14463; Tacrine Analogue 3; CHEMBL62084; DNC003724; ACRIDINE, 1,2,3,4-TETRAHYDRO-9-AMINO-7-CHLORO-;
- 7-Chloranyl-1,2,3,4-tetrahydroacridin-9-amine
- ZE32NYP4EA
- DTXSID20210043
- 2-chloro-5,6,7,8-tetrahydroacridin-9-amine
- 7-Chloro-1,2,3,4-tetrahydro-9-acridinamine
- 9-Amino-7-chloro-1,2,3,4-tetrahydro-acridine
- F79878
- PD183091
- CS-0102415
- BDBM8986
- 6115-67-9
-
- インチ: InChI=1S/C13H13ClN2/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2,(H2,15,16)
- InChIKey: PUKKYURTEBJMKJ-UHFFFAOYSA-N
- ほほえんだ: C1CCC2=NC3=C(C=C(C=C3)Cl)C(=C2C1)N
計算された属性
- せいみつぶんしりょう: 232.07689
- どういたいしつりょう: 232.0767261g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 0
- 複雑さ: 258
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 38.9Ų
じっけんとくせい
- PSA: 38.91
7-chloro-1,2,3,4-tetrahydroacridin-9-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1173055-1g |
7-Chloro-1,2,3,4-tetrahydroacridin-9-amine |
6115-67-9 | 97% | 1g |
¥6720.00 | 2024-05-07 | |
| 1PlusChem | 1P00ENMM-500mg |
9-AMINO-7-CHLORO-1,2,3,4-TETRAHYDRO-ACRIDINE |
6115-67-9 | 97% | 500mg |
$252.00 | 2024-04-22 | |
| Chemenu | CM449372-1g |
9-AMINO-7-CHLORO-1,2,3,4-TETRAHYDRO-ACRIDINE |
6115-67-9 | 95%+ | 1g |
$*** | 2023-05-30 | |
| 1PlusChem | 1P00ENMM-250mg |
9-AMINO-7-CHLORO-1,2,3,4-TETRAHYDRO-ACRIDINE |
6115-67-9 | 97% | 250mg |
$175.00 | 2024-04-22 | |
| 1PlusChem | 1P00ENMM-1g |
9-AMINO-7-CHLORO-1,2,3,4-TETRAHYDRO-ACRIDINE |
6115-67-9 | 97% | 1g |
$370.00 | 2024-04-22 | |
| Aaron | AR00ENUY-1g |
9-AMINO-7-CHLORO-1,2,3,4-TETRAHYDRO-ACRIDINE |
6115-67-9 | 97% | 1g |
$431.00 | 2023-12-14 | |
| Aaron | AR00ENUY-250mg |
9-AMINO-7-CHLORO-1,2,3,4-TETRAHYDRO-ACRIDINE |
6115-67-9 | 97% | 250mg |
$194.00 | 2023-12-14 | |
| Aaron | AR00ENUY-500mg |
9-AMINO-7-CHLORO-1,2,3,4-TETRAHYDRO-ACRIDINE |
6115-67-9 | 97% | 500mg |
$287.00 | 2023-12-14 |
7-chloro-1,2,3,4-tetrahydroacridin-9-amine 関連文献
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352
7-chloro-1,2,3,4-tetrahydroacridin-9-amineに関する追加情報
7-chloro-1,2,3,4-tetrahydroacridin-9-amine (CAS: 6115-67-9) の最新研究動向
7-chloro-1,2,3,4-tetrahydroacridin-9-amine (CAS: 6115-67-9) は、アクリジン骨格を有する化合物であり、近年、神経変性疾患や抗がん剤開発の分野で注目を集めています。本化合物は、アセチルコリンエステラーゼ (AChE) 阻害活性を示すことが報告されており、アルツハイマー病治療薬としての潜在的可能性が研究されています。また、その特異的な化学構造から、DNAインターカレーション剤としての応用も検討されています。
2023年から2024年にかけて発表された最新の研究によると、7-chloro-1,2,3,4-tetrahydroacridin-9-amineの構造最適化が進められています。特に、第4位の窒素原子を修飾した誘導体の合成と評価が精力的に行われており、AChE阻害活性と血脳関門透過性の向上が達成されています。分子ドッキングシミュレーションを用いた研究では、本化合物がAChEの活性部位に強く結合することが確認され、その相互作用様式が明らかになりつつあります。
抗腫瘍活性に関する研究では、7-chloro-1,2,3,4-tetrahydroacridin-9-amineが特定のがん細胞株に対して選択的な細胞毒性を示すことが報告されています。特に、トポイソメラーゼ阻害活性を有することが確認され、DNA損傷誘導によるアポトーシス誘導メカニズムが詳細に研究されています。最近のin vivo試験では、マウスモデルにおいて腫瘍増殖抑制効果が観察され、その薬理学的プロファイルの解明が進められています。
薬物動態研究の分野では、7-chloro-1,2,3,4-tetrahydroacridin-9-amineの代謝経路がLC-MS/MS法を用いて詳細に解析されています。主要代謝物としてN-脱アルキル化体とヒドロキシル化体が同定され、CYP450酵素による代謝の関与が明らかになりました。これらの知見は、本化合物の構造最適化と薬物動態特性の改善に重要な示唆を与えています。
安全性評価に関する最新の研究では、7-chloro-1,2,3,4-tetrahydroacridin-9-amineの急性毒性プロファイルが報告されていま��。ラットを用いた実験では、比較的良好な安全性プロファイルが確認されていますが、高用量投与時に観察される神経毒性についての詳細な機序解明が今後の課題として残されています。また、遺伝毒性試験の結果からは、本化合物がAmes試験において変異原性を示さないことが確認されています。
今後の展望として、7-chloro-1,2,3,4-tetrahydroacridin-9-amineをリード化合物とした新規治療薬の開発が期待されています。特に、アルツハイマー病治療薬としての臨床開発や、がん治療における併用療法への応用が注目されています。さらに、ナノ粒子製剤化による薬物送達システムの開発や、バイオマーカーを活用した個別化医療への応用も今後の重要な研究方向と考えられます。
6115-67-9 (7-chloro-1,2,3,4-tetrahydroacridin-9-amine) 関連製品
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 2230780-65-9(IL-17A antagonist 3)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)




